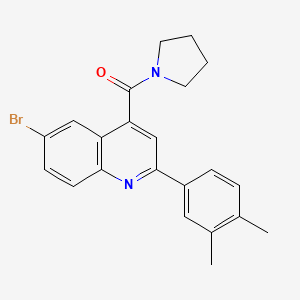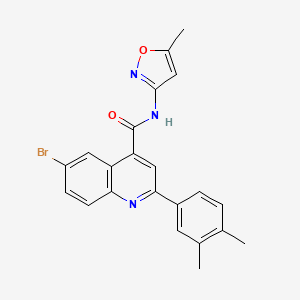
6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE
Vue d'ensemble
Description
6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a bromine atom at the 6th position, a 3,4-dimethylphenyl group at the 2nd position, and a pyrrolidine-1-carbonyl group at the 4th position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Friedel-Crafts Acylation: Attachment of the 3,4-dimethylphenyl group at the 2nd position using an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Amidation: Introduction of the pyrrolidine-1-carbonyl group at the 4th position through an amidation reaction using pyrrolidine and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, forming corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new quinoline derivatives with different functional groups.
Applications De Recherche Scientifique
6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several applications in scientific research:
Medicinal Chemistry: Used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: Potential use in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine-1-carbonyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-DIMETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE: Lacks the bromine atom at the 6th position.
6-BROMO-2-PHENYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE: Lacks the methyl groups on the phenyl ring.
6-BROMO-2-(3,4-DIMETHYLPHENYL)QUINOLINE: Lacks the pyrrolidine-1-carbonyl group.
Uniqueness
The presence of the bromine atom, the 3,4-dimethylphenyl group, and the pyrrolidine-1-carbonyl group in 6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE makes it unique. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
[6-bromo-2-(3,4-dimethylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O/c1-14-5-6-16(11-15(14)2)21-13-19(22(26)25-9-3-4-10-25)18-12-17(23)7-8-20(18)24-21/h5-8,11-13H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGVOTBLNVWBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![diethyl 5-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B3482920.png)
![N-{3-cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3482929.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(cyclopentyloxy)benzamide](/img/structure/B3482931.png)
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B3482932.png)

![4-CHLORO-1-ETHYL-N~5~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B3482947.png)

![4-[3,5-Bis(ethoxycarbonyl)anilino]-4-oxobutanoic acid](/img/structure/B3482985.png)


![5-(2-methoxybenzylidene)-3-[3-oxo-3-(1-piperidinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3483005.png)
![2-(3,4-dimethylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B3483015.png)
